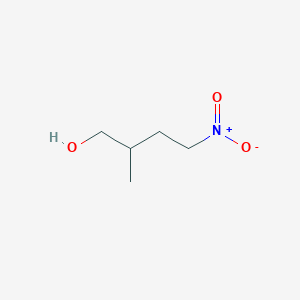

2-Methyl-4-nitrobutan-1-ol

Description

BenchChem offers high-quality 2-Methyl-4-nitrobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-nitrobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUKMJNCZHVKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (R)-2-Methyl-4-nitrobutan-1-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective synthesis of (R)-2-Methyl-4-nitrobutan-1-ol, a valuable chiral building block in organic synthesis and drug development. The primary synthetic route involves a two-step process commencing with an organocatalyzed asymmetric Michael addition, followed by a chemoselective reduction of the resulting aldehyde. This document details the experimental protocols, presents key quantitative data, and visualizes the synthetic pathway and workflow.

Synthetic Strategy Overview

The enantioselective synthesis of (R)-2-Methyl-4-nitrobutan-1-ol is most effectively achieved through a sequential two-step process:

-

Asymmetric Michael Addition: The synthesis initiates with the conjugate addition of propanal to nitroethene. This reaction is catalyzed by a chiral organocatalyst, typically a derivative of proline, to establish the (R)-stereocenter at the C2 position, yielding (R)-2-Methyl-4-nitrobutanal. The use of catalysts like (S)-diphenylprolinol silyl ether has been shown to afford high enantioselectivity in analogous reactions.[1][2]

-

Chemoselective Aldehyde Reduction: The subsequent step involves the reduction of the aldehyde functionality in (R)-2-Methyl-4-nitrobutanal to a primary alcohol. This transformation is achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the aldehyde in the presence of the nitro group.

This strategy allows for precise control over the stereochemistry and provides a reliable route to the desired chiral γ-nitro alcohol.

Signaling Pathway and Experimental Workflow

The overall synthetic transformation can be visualized as a linear progression from starting materials to the final product, with a key chiral intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-nitrobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 2-Methyl-4-nitrobutan-1-ol. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported values with predicted data for closely related analogs and outlines general experimental protocols for their determination.

Core Physicochemical Properties

The following table summarizes the available and estimated quantitative data for 2-Methyl-4-nitrobutan-1-ol.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | N/A |

| Molecular Weight | 133.15 g/mol | [1] |

| Boiling Point | 224.313 °C at 760 mmHg | [] |

| Density | 1.094 g/cm³ | [] |

| Melting Point | Not available (Predicted to be a liquid at room temperature) | N/A |

| Solubility in Water | Predicted to be soluble | [3][4] |

| pKa | Estimated to be around 14-16 | N/A |

| logP (Octanol-Water Partition Coefficient) | Not available (Predicted to be low) | N/A |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of 2-Methyl-4-nitrobutan-1-ol are outlined below. These are generalized protocols that can be adapted for this specific nitro alcohol.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this occurs over a narrow temperature range. The melting point is a crucial indicator of purity.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

-

Purity Check: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guideline, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[6]

Apparatus:

-

Test tubes

-

Graduated pipettes or burettes

-

Vortex mixer or shaker

Procedure for Qualitative Solubility:

-

Water Solubility:

-

Add approximately 10-20 mg of 2-Methyl-4-nitrobutan-1-ol to a test tube containing 1 mL of deionized water.

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Visually inspect the solution for the disappearance of the solid or the formation of a single liquid phase. If the compound dissolves, it is classified as water-soluble.[7][8]

-

-

Solubility in Organic Solvents:

-

Repeat the procedure with a range of organic solvents of varying polarities (e.g., ethanol, acetone, diethyl ether, hexane).

-

Observe and record the solubility in each solvent.

-

Procedure for Quantitative Solubility:

-

Prepare a saturated solution of 2-Methyl-4-nitrobutan-1-ol in the desired solvent at a specific temperature.

-

Allow the solution to equilibrate, ensuring excess solid is present.

-

Carefully separate a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Determination of pKa

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For an alcohol, it represents the tendency to donate the proton of the hydroxyl group.

Apparatus:

-

pH meter (calibrated)

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure (Potentiometric Titration):

-

Solution Preparation: Prepare a solution of 2-Methyl-4-nitrobutan-1-ol of known concentration in a suitable solvent (typically water or a water-alcohol mixture if the compound has low water solubility).

-

Titration Setup: Place the solution in a beaker with a stir bar and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small increments from a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the alcohol has been neutralized.[9]

-

Determination of logP (Octanol-Water Partition Coefficient)

Principle: The logP value is a measure of the lipophilicity of a compound. It is the logarithm of the ratio of the concentration of the compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.[10]

Apparatus:

-

Separatory funnel or vials with screw caps

-

Shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method): [10]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning:

-

Add a known amount of 2-Methyl-4-nitrobutan-1-ol to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Allow the layers to separate completely. Centrifugation can be used to expedite this process.[11]

-

-

Concentration Measurement:

-

Carefully withdraw a sample from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

-

The logP is the logarithm of P.[10]

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the characterization of 2-Methyl-4-nitrobutan-1-ol.

References

- 1. (R)-2-methyl-4-nitrobutan-1-ol [myskinrecipes.com]

- 3. 2-Nitro-1-butanol | C4H9NO3 | CID 11864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-NITRO-1-BUTANOL | 609-31-4 [chemicalbook.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. quora.com [quora.com]

- 10. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of 2-Methyl-4-nitrobutan-1-ol: A Technical Overview

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed framework for the spectroscopic analysis of 2-Methyl-4-nitrobutan-1-ol. The document summarizes expected quantitative data in structured tables, provides detailed experimental methodologies, and includes a visual representation of the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methyl-4-nitrobutan-1-ol, based on the known data of 2-nitro-1-butanol and 4-nitrobutan-1-ol.

Table 1: Predicted ¹H NMR Data (Referenced from 2-nitro-1-butanol)

| Protons | Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~0.9 | Triplet |

| -CH₂- (in ethyl group) | ~1.8-2.0 | Multiplet |

| -CH(NO₂) | ~4.5 | Multiplet |

| -CH₂OH | ~3.8-4.0 | Multiplet |

| -OH | Broad Singlet | Singlet |

Data is inferred from similar structures; actual values may vary.

Table 2: Predicted ¹³C NMR Data (Referenced from 2-nitro-1-butanol) [1]

| Carbon | Chemical Shift (ppm) |

| -CH₃ | ~10-15 |

| -CH₂- (in ethyl group) | ~20-25 |

| -CH(NO₂) | ~85-95 |

| -CH₂OH | ~60-65 |

Data is inferred from similar structures; actual values may vary.[1]

Table 3: Predicted IR Absorption Bands (Referenced from 2-nitro-1-butanol) [2]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Alkane) | 2850-3000 | Medium-Strong |

| N-O Stretch (Nitro) | 1540-1560 & 1370-1380 | Strong |

| C-O Stretch (Alcohol) | 1050-1150 | Strong |

Data is inferred from similar structures; actual values may vary.[2]

Table 4: Predicted Mass Spectrometry Fragmentation (Referenced from 2-nitro-1-butanol) [3]

| m/z | Proposed Fragment |

| 119 | [M]⁺ (Molecular Ion) |

| 101 | [M-H₂O]⁺ |

| 88 | [M-NO₂]⁺ |

| 73 | [M-NO₂-CH₃]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ |

| 31 | [CH₂OH]⁺ |

Fragmentation patterns are predictive and based on common fragmentation pathways for nitroalkanes and alcohols.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution.[5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

2.2 Infrared (IR) Spectroscopy

This protocol describes the analysis of a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[6][7]

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of the liquid sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically perform the background subtraction.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent.

-

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using Electron Ionization (EI).[8]

-

Sample Introduction:

-

For volatile liquid samples, a small amount can be injected into a heated inlet connected to the ion source.

-

Alternatively, the sample can be introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).[9]

-

-

Data Acquisition:

-

The sample is vaporized and enters the ion source, which is under high vacuum.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound like 2-Methyl-4-nitrobutan-1-ol using spectroscopic methods.

References

- 1. 2-NITRO-1-BUTANOL(609-31-4) 13C NMR spectrum [chemicalbook.com]

- 2. 2-NITRO-1-BUTANOL(609-31-4) IR Spectrum [chemicalbook.com]

- 3. 1-Butanol, 2-nitro- [webbook.nist.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Stability and Decomposition of 2-Methyl-4-nitrobutan-1-ol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the stability and decomposition of the organic compound 2-Methyl-4-nitrobutan-1-ol. Due to a lack of specific experimental data in publicly available literature for this particular molecule, this document provides a comprehensive overview based on the known chemistry of related nitroalkanes and nitro alcohols. The information herein is intended to guide researchers in predicting potential stability issues and designing appropriate analytical studies.

Executive Summary

Predicted Physicochemical Properties

While extensive experimental data is unavailable, some basic properties for the (2R)-enantiomer of 2-Methyl-4-nitrobutan-1-ol have been reported.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-methyl-4-nitrobutan-1-ol | [] |

| Boiling Point | 224.313°C at 760 mmHg | [] |

| Density | 1.094 g/cm³ | [] |

Potential Decomposition Pathways

The stability of 2-Methyl-4-nitrobutan-1-ol will be influenced by factors such as temperature, pH, light, and the presence of oxidizing or reducing agents.

Hydrolysis

Nitroalkanes can undergo hydrolysis, particularly under acidic conditions. Primary nitroalkanes, such as 2-Methyl-4-nitrobutan-1-ol, can be hydrolyzed to a carboxylic acid and hydroxylamine when treated with strong acids like boiling hydrochloric acid or 85% sulfuric acid[2].

A well-known reaction of nitroalkanes is the Nef reaction , which involves the acid-catalyzed hydrolysis of a salt of a primary or secondary nitroalkane to an aldehyde or ketone and nitrous oxide[3]. This reaction proceeds through the formation of a nitronate salt in the presence of a base, followed by acidification[3][4].

Thermal Decomposition

The thermal stability of nitroalkanes is a significant consideration, as many nitro compounds are known to be thermally sensitive[5][6]. The primary mechanism of thermal decomposition for many nitroalkanes is the homolytic cleavage of the carbon-nitrogen (C-N) bond, which has a relatively low dissociation energy[7]. This initial step would generate an alkyl radical and nitrogen dioxide (NO₂). Subsequent reactions of these radical species can lead to a complex mixture of products[7]. The pyrolysis of nitroalkanes has been shown to produce a variety of compounds, including aldehydes, ketones, and smaller alkanes[7].

Photodegradation

Many organic nitro compounds are susceptible to photodegradation. Upon absorption of UV light, the nitro group can be excited, leading to various reactions, including C-N bond cleavage or hydrogen abstraction from other parts of the molecule. The specific products of photodegradation would depend on the wavelength of light and the reaction medium.

Experimental Protocols for Stability and Decomposition Studies

While specific protocols for 2-Methyl-4-nitrobutan-1-ol are not available, the following general methodologies can be adapted to study its stability and decomposition.

Stability Testing Protocol

-

Sample Preparation : Prepare solutions of 2-Methyl-4-nitrobutan-1-ol in various relevant solvents (e.g., water, buffers of different pH, organic solvents).

-

Stress Conditions :

-

Thermal Stress : Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) in controlled-temperature chambers.

-

Hydrolytic Stress : Adjust the pH of aqueous solutions to acidic (e.g., pH 1, 3), neutral (pH 7), and basic (e.g., pH 9, 11) conditions and store at various temperatures.

-

Photostability : Expose samples to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines.

-

-

Time Points : Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

-

Analysis : Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of 2-Methyl-4-nitrobutan-1-ol and detect the formation of degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structures of the degradants.

Forced Degradation Study Protocol

-

Objective : To generate degradation products for identification and to develop a stability-indicating analytical method.

-

Conditions :

-

Acid Hydrolysis : Reflux the sample in 0.1 N HCl.

-

Base Hydrolysis : Reflux the sample in 0.1 N NaOH.

-

Oxidative Degradation : Treat the sample with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation : Heat the solid sample or a concentrated solution at a high temperature.

-

Photodegradation : Expose a concentrated solution to high-intensity light.

-

-

Analysis : Analyze the stressed samples by HPLC-MS to identify and characterize the major degradation products.

Visualizing Potential Decomposition Pathways

The following diagrams illustrate hypothetical pathways for the decomposition of 2-Methyl-4-nitrobutan-1-ol based on general chemical principles of nitro alcohols.

Caption: Hypothetical decomposition pathways for 2-Methyl-4-nitrobutan-1-ol.

Conclusion

While specific stability data for 2-Methyl-4-nitrobutan-1-ol is currently lacking in the public domain, an understanding of the chemistry of nitroalkanes and primary alcohols allows for the prediction of its potential degradation pathways. Researchers and drug development professionals should consider the susceptibility of this molecule to hydrolysis (particularly under acidic conditions), thermal decomposition via C-N bond cleavage, and photodegradation. The experimental protocols outlined in this guide provide a starting point for a thorough investigation of the stability of 2-Methyl-4-nitrobutan-1-ol, which is essential for its potential development and application. Further research is warranted to elucidate the precise decomposition products and kinetics under various stress conditions.

References

- 2. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 3. Nef reaction - Wikipedia [en.wikipedia.org]

- 4. Nef Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

Navigating the Solubility Landscape of 2-Methyl-4-nitrobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-nitrobutan-1-ol is a polar organic compound with potential applications in various research and development sectors, including as a building block in organic synthesis and for the development of novel therapeutics. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. This technical guide provides a comprehensive overview of the methodologies to determine the solubility of 2-Methyl-4-nitrobutan-1-ol, addressing the current lack of publicly available quantitative data.

While specific solubility data for 2-Methyl-4-nitrobutan-1-ol is not readily found in scientific literature, this guide equips researchers with the necessary experimental protocols to generate this crucial data in-house. The following sections detail a robust gravimetric method for solubility determination, present a template for systematic data recording, and visualize the experimental workflow.

Data Presentation: A Framework for Your Findings

To facilitate clear and comparative analysis of solubility, it is recommended to organize experimental data in a structured format. The following table provides a template for recording the solubility of 2-Methyl-4-nitrobutan-1-ol in various common organic solvents at different temperatures.

| Solvent | Temperature (°C) | Mass of 2-Methyl-4-nitrobutan-1-ol (g) per 100 g of Solvent | Molar Solubility (mol/L) | Observations |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Dichloromethane | ||||

| Acetonitrile | ||||

| Add other solvents as needed |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique to determine the solubility of a solid compound in a solvent. It involves saturating a solvent with the solute at a specific temperature, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.

Materials and Equipment:

-

2-Methyl-4-nitrobutan-1-ol (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed, dry collection vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Methyl-4-nitrobutan-1-ol to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the total mass of the collection vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a vacuum oven for more sensitive compounds.

-

Once the solvent is completely evaporated and a constant weight is achieved, record the final mass of the vial containing the dry solute.

-

-

Calculation of Solubility:

-

Mass of the saturated solution: (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the dissolved solute: (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g solvent): [(Mass of the dissolved solute) / (Mass of the solvent)] x 100

-

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of 2-Methyl-4-nitrobutan-1-ol using the gravimetric method.

Caption: Experimental Workflow for Gravimetric Solubility Determination.

A Theoretical and Computational Investigation of 2-Methyl-4-nitrobutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-nitrobutan-1-ol is a chiral nitroalcohol with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the theoretical and computational aspects of 2-Methyl-4-nitrobutan-1-ol, alongside relevant experimental data and protocols. Due to the limited specific research on this molecule, this guide combines established theoretical principles, data from analogous compounds, and proposed computational and experimental workflows to serve as a foundational resource for researchers. The synthesis of this class of molecules is typically achieved via the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction.[1][2] This guide will delve into the computational modeling of 2-Methyl-4-nitrobutan-1-ol, its synthesis via the Henry reaction, and its spectroscopic characterization.

Theoretical and Computational Studies

A proposed computational workflow for a thorough investigation of 2-Methyl-4-nitrobutan-1-ol is presented below. This workflow is designed to provide fundamental insights into the molecule's structure, stability, and reactivity.

Proposed Computational Workflow

Caption: Proposed DFT workflow for 2-Methyl-4-nitrobutan-1-ol.

Data Presentation: Predicted Molecular Properties

The following table summarizes the types of quantitative data that would be obtained from the proposed computational workflow. The values are hypothetical and serve as a template for presenting actual computational results.

| Property | Predicted Value/Range | Computational Method |

| Optimized Bond Lengths (Å) | C-C: 1.52-1.54, C-N: 1.48-1.50, N-O: 1.22-1.24, C-O: 1.42-1.44, O-H: 0.96-0.98 | DFT (B3LYP/6-31G) |

| Optimized Bond Angles (°) | C-C-C: 109-112, O-N-O: 123-126, C-O-H: 108-110 | DFT (B3LYP/6-31G) |

| Vibrational Frequencies (cm⁻¹) | O-H stretch: ~3600, C-H stretch: 2800-3000, NO₂ asymm. stretch: ~1550, NO₂ symm. stretch: ~1380, C-O stretch: ~1050 | DFT (B3LYP/6-31G) |

| HOMO Energy (eV) | -6.5 to -7.5 | DFT (B3LYP/6-31G) |

| LUMO Energy (eV) | -0.5 to -1.5 | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap (eV) | 6.0 to 7.0 | DFT (B3LYP/6-31G) |

| Dipole Moment (Debye) | 3.0 - 4.0 | DFT (B3LYP/6-31G*) |

Experimental Protocols

The primary route for the synthesis of 2-Methyl-4-nitrobutan-1-ol is the Henry (nitroaldol) reaction.[1][2] This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] For the synthesis of 2-Methyl-4-nitrobutan-1-ol, the reactants would be 2-methylpropanal and nitroethane.

Synthesis of 2-Methyl-4-nitrobutan-1-ol via the Henry Reaction

The following is a generalized experimental protocol for the synthesis of 2-Methyl-4-nitrobutan-1-ol.

Caption: Experimental workflow for the Henry reaction.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylpropanal (1.0 eq) and nitroethane (1.2 eq) in a suitable solvent (e.g., methanol or a mixture of water and a surfactant like cetyltrimethylammonium chloride).[3] Cool the mixture to 0°C in an ice bath.

-

Reaction: Slowly add a catalytic amount of a base, such as a dilute aqueous solution of sodium hydroxide (e.g., 0.025 M NaOH), to the cooled reaction mixture.[3] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours, or until TLC analysis indicates the consumption of the starting materials.[3]

-

Work-up: Quench the reaction by adding a weak acid (e.g., dilute HCl) until the solution is neutral. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2-Methyl-4-nitrobutan-1-ol.

Spectroscopic Characterization

The structure of the synthesized 2-Methyl-4-nitrobutan-1-ol can be confirmed using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted Spectroscopic Data:

| Technique | Functional Group | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | -OH | Broad singlet, ~1.5-4.0 ppm |

| -CH(OH) | Multiplet, ~3.4-3.8 ppm | |

| -CH(CH₃) | Multiplet, ~1.8-2.2 ppm | |

| -CH₂(NO₂) | Multiplet, ~4.3-4.6 ppm | |

| -CH₃ (on C2) | Doublet, ~0.9-1.1 ppm | |

| -CH₃ (from nitroethane) | Not applicable (part of the new C-C bond) | |

| ¹³C NMR | -C-OH | ~65-75 ppm |

| -C-NO₂ | ~75-85 ppm | |

| -CH(CH₃) | ~30-40 ppm | |

| -CH₂- | ~35-45 ppm | |

| -CH₃ | ~15-25 ppm | |

| IR | O-H stretch | Broad, ~3300-3600 cm⁻¹ |

| C-H stretch | 2850-3000 cm⁻¹ | |

| NO₂ asymm. stretch | Strong, ~1540-1560 cm⁻¹ | |

| NO₂ symm. stretch | Strong, ~1370-1390 cm⁻¹ | |

| C-O stretch | ~1050-1150 cm⁻¹ |

Signaling Pathways and Logical Relationships

The primary chemical transformation discussed is the Henry reaction. The logical relationship of this reaction is straightforward: the combination of an aldehyde and a nitroalkane in the presence of a base yields a β-nitroalcohol.

Caption: Reactant-product relationship in the Henry reaction.

Conclusion

This technical guide provides a foundational understanding of the theoretical and computational aspects of 2-Methyl-4-nitrobutan-1-ol. While direct experimental and computational studies on this specific molecule are sparse, this guide offers a robust framework for its investigation. The proposed computational workflow using DFT, the detailed experimental protocol for its synthesis via the Henry reaction, and the predicted spectroscopic data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. Further research is encouraged to validate the proposed models and expand the understanding of this and related nitroalcohols.

References

The Advent and Evolution of Nitroalcohols: A Cornerstone of Modern Organic Synthesis

A comprehensive overview of the discovery, history, and synthetic applications of nitroalcohols, with a focus on the seminal Henry reaction and its asymmetric variants. This guide is intended for researchers, scientists, and drug development professionals.

The journey of nitroalcohols in organic synthesis is a compelling narrative of discovery and innovation, stretching from the late 19th century to the forefront of modern asymmetric catalysis. These bifunctional molecules, characterized by the presence of a hydroxyl group and a nitro group on adjacent carbon atoms, have emerged as versatile building blocks, enabling the construction of complex molecular architectures and playing a crucial role in the synthesis of pharmaceuticals and other biologically active compounds. At the heart of their story lies the venerable Henry reaction, a carbon-carbon bond-forming reaction that has been refined and reimagined for over a century.

The Genesis: Louis Henry and the Dawn of Nitroalcohol Chemistry

The formal discovery of β-nitroalcohols is credited to the Belgian chemist Louis Henry in 1895.[1][2][3][4] Intrigued by the acidic nature of the α-protons of nitroalkanes, Henry explored their reactivity with aldehydes and ketones in the presence of a base. This led to the development of what is now known as the Henry reaction, or the nitroaldol reaction.[1][2] This seminal work, published in the Comptes Rendus de l'Académie des Sciences, laid the foundation for the entire field of nitroalcohol chemistry.[3][4]

The fundamental transformation of the Henry reaction involves the deprotonation of a nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitroalcohol.[2]

While Henry's work marks the formal discovery, the broader history of nitro compounds in organic chemistry was still in its relative infancy in the late 19th century. The synthesis and study of nitroalkanes themselves were areas of active investigation, and Henry's discovery provided a crucial early example of their synthetic utility. There is no significant evidence of the isolation or synthesis of nitroalcohols prior to Henry's 1895 publication.

The Henry Reaction: A Versatile Tool for Carbon-Carbon Bond Formation

The significance of the Henry reaction lies in the synthetic versatility of the resulting β-nitroalcohols. The two functional groups, the hydroxyl and the nitro group, can be readily transformed into a variety of other functionalities, making nitroalcohols valuable intermediates in multi-step syntheses.[2]

Key transformations of β-nitroalcohols include:

-

Reduction of the nitro group: This transformation provides access to 1,2-amino alcohols, a common motif in pharmaceuticals and natural products.

-

Dehydration: Elimination of water from β-nitroalcohols yields nitroalkenes, which are potent Michael acceptors.

-

Oxidation of the alcohol: This leads to the formation of α-nitro ketones.

-

Nef reaction: The nitro group can be converted into a carbonyl group, providing access to α-hydroxy ketones or aldehydes.

These transformations underscore the strategic importance of the Henry reaction in providing access to a diverse array of molecular scaffolds.

The Quest for Chirality: The Rise of the Asymmetric Henry Reaction

A major breakthrough in the history of the Henry reaction was the development of asymmetric variants, allowing for the stereocontrolled synthesis of chiral nitroalcohols. The first notable success in this area was reported in 1992 by Shibasaki and co-workers, who utilized a lanthanum-binaphthol complex as a chiral catalyst.[5] This pioneering work opened the floodgates for the development of a vast arsenal of catalytic systems for the enantioselective Henry reaction.

These catalytic systems can be broadly categorized into two main classes: chiral metal complexes and organocatalysts.

Chiral Metal Catalysis

A wide variety of chiral metal complexes have been successfully employed to catalyze the asymmetric Henry reaction, with copper, zinc, and lanthanide-based catalysts being among the most prominent. These catalysts typically function by coordinating to both the nitroalkane and the carbonyl compound, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

Caption: General catalytic cycle for a metal-catalyzed asymmetric Henry reaction.

Organocatalysis

The field of organocatalysis has also made significant contributions to the asymmetric Henry reaction. Small organic molecules, such as chiral amines, thioureas, and guanidines, have been shown to be effective catalysts. These organocatalysts often operate through a dual-activation mechanism, where one part of the catalyst acts as a Brønsted base to deprotonate the nitroalkane, while another part activates the carbonyl compound through hydrogen bonding.

Caption: Dual activation mechanism in an organocatalyzed Henry reaction.

Quantitative Comparison of Catalytic Systems

The development of various catalytic systems has led to significant improvements in both the yield and enantioselectivity of the asymmetric Henry reaction. The following tables summarize representative data for different types of catalysts.

Table 1: Asymmetric Henry Reaction with Aromatic Aldehydes

| Catalyst Type | Catalyst | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Metal-Catalyzed | |||||||

| La-BINOL | La-Li-BINOL | Benzaldehyde | THF | -20 | 85 | 92 | [5] |

| Cu-Box | Cu(OAc)₂-(S,S)-t-Bu-Box | Benzaldehyde | EtOH | RT | 95 | 93 | |

| Zn-Amino Alcohol | Zn(OTf)₂/N-Methylephedrine | Benzaldehyde | CH₂Cl₂ | 0 | 91 | 95 | [6] |

| Organocatalyzed | |||||||

| Thiourea | Takemoto's Catalyst | 4-Nitrobenzaldehyde | Toluene | RT | 98 | 94 | [7] |

| Guanidine | Chiral Guanidine | Benzaldehyde | CH₂Cl₂ | -78 | 85 | 90 | [7] |

| Cinchona Alkaloid | Cupreine Derivative | 4-Chlorobenzaldehyde | Toluene | -60 | 96 | 97 | [7] |

Table 2: Asymmetric Henry Reaction with Aliphatic Aldehydes

| Catalyst Type | Catalyst | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Metal-Catalyzed | |||||||

| La-BINOL | La-Li-BINOL | Cyclohexanecarboxaldehyde | THF | -20 | 89 | 95 | [5] |

| Cu-Diamine | Cu(OAc)₂/Chiral Diamine | Isovaleraldehyde | EtOH | 0 | 92 | 96 | [6] |

| Organocatalyzed | |||||||

| Thiourea | Takemoto's Catalyst | Cyclohexanecarboxaldehyde | Toluene | RT | 95 | 92 | [7] |

Experimental Protocols

General Procedure for the Asymmetric Henry Reaction using a Shibasaki-type Catalyst

To a solution of the chiral lanthanum-binaphthol complex (5 mol%) in THF (2 mL) at -78 °C is added a solution of the nitroalkane (1.2 mmol) in THF (1 mL). The mixture is stirred for 30 minutes, followed by the addition of the aldehyde (1.0 mmol). The reaction is stirred at -78 °C for 24-48 hours. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired β-nitroalcohol.

General Procedure for an Organocatalyzed Asymmetric Henry Reaction

To a solution of the chiral thiourea catalyst (10 mol%) in toluene (1 mL) is added the aldehyde (0.5 mmol) and the nitroalkane (1.0 mmol). The reaction mixture is stirred at room temperature for 24-72 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding β-nitroalcohol.

Industrial Applications and Future Perspectives

The Henry reaction and its products have found numerous applications in industrial settings. Nitroalcohols are key intermediates in the synthesis of various pharmaceuticals, including β-blockers and antibiotics.[2] For instance, 2-nitro-1-butanol, produced via the Henry reaction of 1-nitropropane and formaldehyde, is a precursor to the antitubercular drug ethambutol. Furthermore, tris(hydroxymethyl)nitromethane, synthesized from nitromethane and formaldehyde, is used as a biocide and a formaldehyde-releasing agent in various industrial applications.[8]

Caption: Industrial applications stemming from the Henry reaction and nitroalcohols.

The field of nitroalcohol chemistry continues to evolve. Current research focuses on the development of even more efficient and selective catalytic systems, including the use of biocatalysts and flow chemistry. The exploration of novel transformations of the nitroalcohol scaffold remains an active area of investigation, promising to further expand the synthetic utility of this remarkable class of compounds. As the demand for complex and stereochemically defined molecules in drug discovery and materials science continues to grow, the legacy of Louis Henry's discovery and the ongoing innovation in nitroalcohol chemistry will undoubtedly continue to play a pivotal role in shaping the future of organic synthesis.

References

- 1. chemistry-reaction.com [chemistry-reaction.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Henry nitroaldol reaction [ouci.dntb.gov.ua]

- 5. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

- 6. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]

- 7. Organocatalytic Enantioselective Henry Reactions [mdpi.com]

- 8. chemotechnique.se [chemotechnique.se]

Methodological & Application

Enantioselective Synthesis of Chiral β-Nitroalcohols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Chiral β-nitroalcohols are valuable synthetic intermediates, serving as crucial building blocks in the preparation of a wide range of pharmaceuticals and biologically active molecules.[1][2][3] Their versatile nitro and hydroxyl functionalities allow for facile conversion into other important structural motifs, such as β-aminoalcohols, which are present in numerous drug candidates.[3] The asymmetric Henry (nitroaldol) reaction stands as a powerful and atom-economical method for the carbon-carbon bond formation necessary to construct these chiral molecules.[4][5] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral β-nitroalcohols utilizing various catalytic systems.

Introduction to Asymmetric Henry Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding a β-nitroalcohol.[4] Achieving high enantioselectivity in this reaction has been a significant focus of chemical research, leading to the development of a diverse array of chiral catalysts. These catalysts can be broadly categorized into three main classes: metal-based catalysts, organocatalysts, and biocatalysts. Each class offers distinct advantages and is suitable for different substrate scopes and reaction conditions.

Catalytic Systems for Enantioselective Henry Reaction

The choice of catalyst is paramount in achieving high yield and enantioselectivity. Below is a summary of commonly employed catalytic systems.

Metal-Based Catalysis

Chiral metal complexes are frequently used to orchestrate the enantioselective addition of nitroalkanes to carbonyl compounds.[4] Copper(II) complexes with chiral ligands, such as bis(oxazoline) and diamine derivatives, have proven to be particularly effective.[6] These catalysts act as Lewis acids, activating the carbonyl group of the aldehyde, while a base (either external or coordinated to the metal) facilitates the deprotonation of the nitroalkane.

Organocatalysis

Organocatalysis offers a metal-free alternative for the asymmetric Henry reaction. Chiral organic molecules such as guanidines, thioureas, and cinchona alkaloids have been successfully employed as catalysts.[7][8] These catalysts often function as bifunctional activators, using a basic site to deprotonate the nitroalkane and a hydrogen-bond donating moiety to activate the aldehyde.

Biocatalysis

Enzymes provide a green and highly selective approach to the synthesis of chiral β-nitroalcohols.[1][2] Lipases and hydrolases are often used for the kinetic resolution of racemic β-nitroalcohols, while alcohol dehydrogenases (ADHs) can be employed for the enantioselective reduction of α-nitroketones to the corresponding β-nitroalcohols.[1][3] More recently, hydroxynitrile lyases (HNLs) have been shown to catalyze the direct enantioselective Henry reaction.[1]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems in the enantioselective synthesis of chiral β-nitroalcohols.

Table 1: Metal-Based Catalysis in the Asymmetric Henry Reaction

| Catalyst/Ligand | Aldehyde | Nitroalkane | Yield (%) | ee (%) | Reference |

| Cu(OAc)₂ / Bis(oxazoline) | Benzaldehyde | Nitromethane | 95 | 92 | [9] |

| Cu(OTf)₂ / (R,R)-Ph-Box | Benzaldehyde | Nitromethane | 85 | 94 | [9] |

| CuI / H₂-2 | 4-Nitrobenzaldehyde | Nitromethane | 99 | 92 | [6] |

| Zn(OTf)₂ / N-methylephedrine | Benzaldehyde | Nitromethane | - | - | [4] |

Table 2: Organocatalysis in the Asymmetric Henry Reaction

| Catalyst | Aldehyde | Nitroalkane | Yield (%) | ee (%) | Reference |

| Chiral Guanidine | Benzaldehyde | Nitromethane | 90 | 85 | [7] |

| Chiral Thiourea | 4-Nitrobenzaldehyde | Nitromethane | 95 | 91 | [7] |

| Cinchona Alkaloid Derivative | Benzaldehyde | Nitromethane | 88 | 90 | [8] |

Table 3: Biocatalysis in the Synthesis of Chiral β-Nitroalcohols

| Biocatalyst | Substrate | Method | Product Configuration | Yield (%) | ee (%) | Reference |

| Burkholderia cepacia Lipase | Racemic aromatic β-nitroalcohols | Kinetic Resolution | (R)-2-nitroalcohol | >45 | >99 | [1] |

| Alcohol Dehydrogenase (ADH) | Aromatic/Aliphatic α-nitroketones | Asymmetric Reduction | (S) or (R)-β-nitroalcohol | High | High | [3] |

| Hevea brasiliensis HNL | Carbonyl and nitroalkane | Henry Reaction | (S)-β-nitroalcohol | High | High | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Copper-Catalyzed Enantioselective Henry Reaction

This protocol is adapted from the work of Evans, D. A., et al.[9]

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Chiral bis(oxazoline) ligand (e.g., (R,R)-Ph-Box)

-

Aldehyde (e.g., Benzaldehyde)

-

Nitromethane

-

Ethanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry flask under an inert atmosphere, add Cu(OAc)₂·H₂O (0.025 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.0275 mmol, 5.5 mol%).

-

Add anhydrous ethanol (1.0 mL) and stir the mixture at room temperature for 1 hour, or until a homogeneous solution is formed.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the aldehyde (0.5 mmol, 1.0 equiv) to the catalyst solution.

-

Add nitromethane (5.0 mmol, 10 equiv) dropwise to the reaction mixture.

-

Stir the reaction at the same temperature for the specified time (typically 24-48 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (5 mL).

-

Extract the mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the chiral β-nitroalcohol.

-

Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Organocatalyzed Enantioselective Henry Reaction using a Thiourea Catalyst

This protocol is a general procedure based on the principles described by Marcelli, T. and Hiemstra, H.[7]

Materials:

-

Chiral bifunctional thiourea catalyst

-

Aromatic aldehyde (e.g., 4-Nitrobenzaldehyde)

-

Nitromethane

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry flask, add the chiral thiourea catalyst (0.05 mmol, 10 mol%) and the aromatic aldehyde (0.5 mmol, 1.0 equiv).

-

Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature.

-

Add nitromethane (2.5 mmol, 5.0 equiv) to the solution.

-

Stir the reaction at room temperature for the required time (typically 24-72 hours), monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (10 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 5 mL) and brine (5 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the desired β-nitroalcohol.

-

Analyze the enantiomeric excess by chiral HPLC.

Protocol 3: Biocatalytic Enantioselective Reduction of an α-Nitroketone using an Alcohol Dehydrogenase (ADH)

This protocol is based on the methodology reported by Brenna, E., et al.[3]

Materials:

-

α-Nitroketone

-

Alcohol dehydrogenase (ADH)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

Glucose

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, prepare a buffered solution containing glucose (e.g., 50 mM).

-

To this solution, add NADP⁺ or NAD⁺ (depending on the ADH cofactor preference) to a final concentration of approximately 1 mM.

-

Add glucose dehydrogenase (GDH) to the mixture.

-

Dissolve the α-nitroketone substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture (final substrate concentration typically 1-10 mM).

-

Initiate the reaction by adding the alcohol dehydrogenase (ADH).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC.

-

Once the reaction has reached completion (or the desired conversion), stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude chiral β-nitroalcohol.

-

Purify the product if necessary, typically by column chromatography.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Caption: General experimental workflow for the enantioselective Henry reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Biocatalytic Reduction of Nitro Compounds to Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of chiral amino alcohols is of significant interest in the pharmaceutical and fine chemical industries, as these compounds are key building blocks for a wide range of biologically active molecules, including antivirals, antibiotics, and other therapeutics. Traditional chemical methods for their synthesis often involve harsh reaction conditions, the use of hazardous reagents, and can suffer from poor selectivity. Biocatalysis offers a green and efficient alternative, utilizing enzymes to perform highly selective reductions under mild, aqueous conditions.

This document provides detailed application notes and protocols for the biocatalytic and chemoenzymatic synthesis of chiral amino alcohols from nitro compounds. The primary focus is on the enzymatic reduction of α-nitroketones to β-nitroalcohols, a critical step that establishes the stereochemistry of the final product. This is followed by a chemical reduction of the nitro group to the corresponding amine, completing the synthesis of the target amino alcohol. This combined approach leverages the high enantioselectivity of enzymes and the efficiency of chemical reductants.

Key Biocatalytic Approaches

The primary biocatalytic strategy for producing the chiral alcohol intermediate from a nitro-functionalized precursor involves the use of oxidoreductases, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs). These enzymes catalyze the asymmetric reduction of a ketone functionality to a hydroxyl group, setting a specific stereocenter.

-

Alcohol Dehydrogenases (ADHs): These enzymes, often requiring a nicotinamide cofactor (NADH or NADPH), are highly effective in the enantioselective reduction of α-nitroketones to the corresponding β-nitroalcohols. The stereochemical outcome (either the (S)- or (R)-enantiomer) can be controlled by selecting an appropriate ADH.[1]

-

Ketoreductases (KREDs): A subclass of ADHs, KREDs are also widely used for the asymmetric reduction of ketones. They are often employed in cascade reactions to produce chiral alcohols from various precursors.

The subsequent reduction of the nitro group to an amine is typically achieved through established chemical methods, as a fully enzymatic one-pot conversion from a nitroalkane to an amino alcohol is not yet a widely established industrial process.

Quantitative Data Summary

The following tables summarize the quantitative data for the biocatalytic reduction of various α-nitroketones to β-nitroalcohols using different alcohol dehydrogenases.

Table 1: ADH-Mediated Reduction of Aromatic α-Nitroketones [1]

| Substrate (R-group) | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

| Phenyl | ADH440 | 99 | 99 | R |

| p-Methylphenyl | ADH440 | 99 | 99 | R |

| m-Methylphenyl | ADH440 | 99 | 84 | R |

| o-Methylphenyl | ADH440 | 99 | 97 | R |

| p-Methoxyphenyl | ADH440 | 99 | 99 | R |

| p-Chlorophenyl | ADH440 | 99 | 99 | R |

| p-Bromophenyl | ADH440 | 99 | 99 | R |

| p-Fluorophenyl | ADH440 | 99 | 99 | R |

| 1-Naphthyl | ADH440 | 85 | >99 | R |

| 2-Naphthyl | ADH440 | 99 | >99 | R |

| 2-Furyl | ADH440 | 79 | 71 | R |

| 2-Thienyl | ADH440 | 99 | 92 | R |

Table 2: ADH-Mediated Reduction of Aliphatic α-Nitroketones [1]

| Substrate (R-group) | Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

| Methyl | ADH440 | 99 | 99 | R |

| Ethyl | ADH440 | 99 | Racemic | - |

| Propyl | ADH440 | 99 | 98 | R |

Experimental Protocols

Protocol 1: Biocatalytic Reduction of α-Nitroketone to β-Nitroalcohol using an Alcohol Dehydrogenase

This protocol describes the general procedure for the enzymatic reduction of an α-nitroketone to the corresponding β-nitroalcohol.

Materials:

-

α-Nitroketone substrate

-

Alcohol dehydrogenase (ADH), e.g., ADH440

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

NADP⁺

-

Glucose

-

Acetate buffer (50 mM, pH 5.0)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Orbital shaker

-

Centrifuge

Procedure: [1]

-

Prepare a solution of the α-nitroketone (e.g., 25 µmol) in toluene (2 mL).

-

In a separate vessel, prepare an aqueous buffer solution (2 mL) of 50 mM acetate buffer (pH 5.0) containing glucose (80 µmol), NADP⁺ (1 µmol), GDH (1 mg), and the selected ADH (2 mg).

-

Combine the organic and aqueous solutions in a suitable reaction vessel.

-

Incubate the biphasic mixture in an orbital shaker at 150 rpm and 30 °C for 24 hours.

-

After the incubation period, stop the reaction and extract the mixture with ethyl acetate (2 x 1 mL).

-

Separate the organic phase after each extraction by centrifugation (15,000 x g for 1.5 min).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Concentrate the dried organic solution under reduced pressure.

-

Analyze the residue by ¹H NMR to determine the conversion and by chiral HPLC to determine the enantiomeric excess.

Protocol 2: Chemical Reduction of β-Nitroalcohol to β-Amino Alcohol

This protocol outlines the subsequent chemical reduction of the nitro group to an amine to yield the final β-amino alcohol.[1]

Materials:

-

β-Nitroalcohol (from Protocol 1)

-

Methanol (MeOH)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (for protection, optional but recommended for easier isolation)

-

Stirring apparatus

-

Ice bath

Procedure: [1]

-

Dissolve the crude β-nitroalcohol in methanol.

-

Add NiCl₂·6H₂O (6 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add NaBH₄ (6 equivalents) portion-wise to the cooled solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

(Optional but recommended) Add (Boc)₂O to the reaction mixture to protect the newly formed amino group, which facilitates purification.

-

After the reaction is complete, perform a suitable work-up, which may include quenching the excess NaBH₄ with a weak acid, followed by extraction with an organic solvent.

-

Purify the resulting Boc-protected amino alcohol by crystallization or column chromatography.

Visualizations

Caption: Chemoenzymatic workflow for amino alcohol synthesis.

Caption: Cofactor regeneration cycle for ADH-catalyzed reduction.

References

2-Methyl-4-nitrobutan-1-ol: A Versatile Chiral Building Block in Modern Synthesis

Introduction

(R)- and (S)-2-Methyl-4-nitrobutan-1-ol are increasingly recognized as valuable and versatile chiral building blocks in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and bioactive compounds. The strategic placement of a primary alcohol, a nitro group, and a stereocenter at the C2 position provides a rich platform for a variety of stereoselective transformations. This application note details the synthesis of this chiral synthon and its application, focusing on the preparation of key intermediates for drug discovery.

Synthesis of Chiral 2-Methyl-4-nitrobutan-1-ol

The enantiomerically pure forms of 2-Methyl-4-nitrobutan-1-ol are typically accessed through a two-step sequence starting from the asymmetric Michael addition of propanal to nitromethane, followed by a stereoselective reduction of the resulting aldehyde.

Step 1: Asymmetric Michael Addition to form (R)- or (S)-2-Methyl-4-nitrobutanal

The initial and crucial step involves the organocatalyzed asymmetric Michael addition of propanal to a nitroalkene. The choice of a chiral catalyst, such as a diarylprolinol silyl ether, is paramount in establishing the desired stereochemistry at the C2 position with high enantioselectivity.

Workflow for Asymmetric Michael Addition:

Figure 1. Asymmetric Michael Addition Workflow.

Step 2: Stereoselective Reduction to (R)- or (S)-2-Methyl-4-nitrobutan-1-ol

The chiral 2-Methyl-4-nitrobutanal is then reduced to the corresponding primary alcohol. This reduction must be performed under mild conditions to avoid side reactions involving the nitro group. Sodium borohydride is a commonly employed reagent for this transformation.

Application in the Synthesis of Chiral 3-Methyl-5-(hydroxymethyl)pyrrolidin-2-one

A significant application of 2-Methyl-4-nitrobutan-1-ol is its use as a precursor for the synthesis of chiral 3-methyl-5-(hydroxymethyl)pyrrolidin-2-one. This pyrrolidinone core is a key structural motif found in a variety of biologically active molecules, including potential drug candidates. The synthetic strategy involves the reductive cyclization of the γ-nitro alcohol.

Synthetic Pathway:

Figure 2. Synthesis of a Chiral Pyrrolidinone.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Methyl-4-nitrobutan-1-ol

Materials:

-

(R)-2-Methyl-4-nitrobutanal (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-2-Methyl-4-nitrobutanal in a mixture of MeOH and DCM (1:1) at 0 °C.

-

Slowly add sodium borohydride in portions, maintaining the temperature at 0 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford (R)-2-Methyl-4-nitrobutan-1-ol.

Quantitative Data:

| Parameter | Value |

| Yield | 85-95% |

| Enantiomeric Excess (ee) | >98% |

| Diastereomeric Ratio (dr) | Not Applicable |

Protocol 2: Synthesis of (3R,5S)-3-Methyl-5-(hydroxymethyl)pyrrolidin-2-one

Materials:

-

(R)-2-Methyl-4-nitrobutan-1-ol (1.0 eq)

-

Palladium on carbon (10% Pd/C) (5 mol%)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve (R)-2-Methyl-4-nitrobutan-1-ol in MeOH in a high-pressure reaction vessel.

-

Add 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 24 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with MeOH.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (Silica gel, DCM:MeOH gradient) to afford (3R,5S)-3-Methyl-5-(hydroxymethyl)pyrrolidin-2-one.

Quantitative Data:

| Parameter | Value |

| Yield | 70-80% |

| Enantiomeric Excess (ee) | >98% |

| Diastereomeric Ratio (dr) | >95:5 |

Versatility of the Chiral Building Block

The utility of 2-Methyl-4-nitrobutan-1-ol extends beyond the synthesis of pyrrolidinones. The nitro and hydroxyl functionalities can be further manipulated to introduce a wide range of chemical diversity.

Functional Group Transformations:

Figure 3. Potential Transformations of 2-Methyl-4-nitrobutan-1-ol.

Conclusion

(R)- and (S)-2-Methyl-4-nitrobutan-1-ol are powerful chiral building blocks for the asymmetric synthesis of valuable molecular targets. Their straightforward preparation and the versatility of their functional groups allow for the efficient construction of complex chiral molecules, particularly substituted pyrrolidines, which are of significant interest in drug discovery and development. The protocols outlined in this application note provide a solid foundation for researchers and scientists to utilize this synthon in their synthetic endeavors.

Application Notes and Protocols: Reaction Mechanisms Involving 2-Methyl-4-nitrobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and key reaction mechanisms involving 2-Methyl-4-nitrobutan-1-ol. This chiral γ-nitro alcohol is a valuable building block in organic synthesis, particularly for the preparation of bioactive molecules and pharmaceuticals. The protocols detailed below are based on established organocatalytic and biocatalytic methodologies.

Synthesis of 2-Methyl-4-nitrobutan-1-ol

The enantioselective synthesis of 2-Methyl-4-nitrobutan-1-ol can be achieved through a two-step process commencing with an asymmetric Michael addition of isobutyraldehyde to nitroethene, followed by the stereoselective reduction of the intermediate γ-nitroaldehyde. This pathway allows for precise control over the stereochemistry of the final product.

Asymmetric Michael Addition of Isobutyraldehyde to Nitroethene

The initial carbon-carbon bond formation is accomplished via an organocatalyzed Michael addition. Chiral secondary amines, such as proline and its derivatives, are effective catalysts for this transformation, proceeding through an enamine intermediate.

Protocol:

-

To a solution of a chiral diarylprolinol silyl ether catalyst (e.g., (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine) (10 mol%) in an appropriate solvent (e.g., dichloromethane or toluene) at room temperature, add isobutyraldehyde (1.5 equivalents).

-

Stir the mixture for 10 minutes to allow for the formation of the enamine intermediate.

-

Slowly add a solution of nitroethene (1.0 equivalent) in the same solvent over a period of 1 hour.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product, 2-methyl-4-nitrobutanal, by flash column chromatography on silica gel.

Stereoselective Reduction of 2-Methyl-4-nitrobutanal

The resulting chiral γ-nitroaldehyde is then reduced to the corresponding alcohol. For high diastereoselectivity, enzymatic reductions using ketoreductases (KREDs) or chemo-selective reducing agents can be employed.

Protocol (Biocatalytic Reduction):

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing D-glucose (1.5 equivalents) and NADP+ (0.01 equivalents).

-

Add a glucose dehydrogenase (GDH) for cofactor regeneration.

-

To this solution, add the purified 2-methyl-4-nitrobutanal (1.0 equivalent) dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO).

-

Initiate the reduction by adding a stereocomplementary ketoreductase (e.g., KRED-P1-B02 for the (S)-alcohol or KRED-P2-C02 for the (R)-alcohol).

-

Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours.

-

Monitor the conversion by HPLC or GC analysis.

-

Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, 2-Methyl-4-nitrobutan-1-ol, by flash column chromatography.

| Step | Reactants | Catalyst/Enzyme | Typical Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| 1. Michael Addition | Isobutyraldehyde, Nitroethene | Diarylprolinol silyl ether | 85-95% | >95% | N/A |

| 2. Reduction | 2-Methyl-4-nitrobutanal | Ketoreductase (KRED) | 90-98% | >99% | >97:3 |

Key Reaction Mechanisms of 2-Methyl-4-nitrobutan-1-ol

The functional groups of 2-Methyl-4-nitrobutan-1-ol, a primary alcohol and a primary nitro group, allow for a variety of subsequent transformations.

Reduction of the Nitro Group to a Primary Amine

The reduction of the nitro group is a fundamental transformation that provides access to chiral γ-amino alcohols, which are important structural motifs in many pharmaceutical agents.

Protocol (Catalytic Hydrogenation):

-

Dissolve 2-Methyl-4-nitrobutan-1-ol (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

-

Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

-

Stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-2-methylbutan-1-ol. Further purification can be achieved by crystallization or chromatography if necessary.

| Reactant | Product | Reagents | Typical Yield |

| 2-Methyl-4-nitrobutan-1-ol | 4-Amino-2-methylbutan-1-ol | H₂, Pd/C | >95% |

Nef Reaction: Conversion of the Nitro Group to a Carbonyl

The Nef reaction transforms a primary nitro group into an aldehyde. This reaction is typically performed under acidic conditions.

Protocol:

-

Prepare the sodium nitronate salt by treating 2-Methyl-4-nitrobutan-1-ol (1.0 equivalent) with a solution of sodium ethoxide (1.05 equivalents) in ethanol at 0 °C.

-

Stir the mixture for 1 hour at room temperature.

-

In a separate flask, cool an aqueous solution of a strong acid (e.g., 4M sulfuric acid) to 0 °C.

-

Slowly add the solution of the sodium nitronate to the cold acid with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product, 3-methyl-4-hydroxybutanal, with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to avoid polymerization of the product.

Visualizations

Caption: Workflow for the enantioselective synthesis of 2-Methyl-4-nitrobutan-1-ol.

Caption: Key reaction pathways of 2-Methyl-4-nitrobutan-1-ol.

Application Notes and Protocols for the Use of 2-Methyl-4-nitrobutan-1-ol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (R)-2-methyl-4-nitrobutan-1-ol as a chiral building block in the synthesis of pharmaceuticals. The primary application highlighted is its role as a precursor to the chiral amino alcohol, (R)-4-amino-3-methylbutan-1-ol, a key intermediate in the synthesis of the aminopeptidase inhibitor, Tosedostat (CHR-2797).

Introduction

(R)-2-methyl-4-nitrobutan-1-ol is a valuable chiral starting material in organic synthesis. Its utility in the pharmaceutical industry stems from the presence of a nitro group, which can be readily reduced to a primary amine, and a stereocenter at the C2 position. This combination allows for the synthesis of enantiomerically pure amino alcohols, which are crucial components of many biologically active molecules.

The primary transformation of (R)-2-methyl-4-nitrobutan-1-ol in a pharmaceutical context is its reduction to (R)-4-amino-3-methylbutan-1-ol. This chiral amino alcohol serves as a key fragment for the synthesis of various complex molecules, most notably the anticancer agent Tosedostat.